molecular formula C11H14FNO B12886456 ((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol

((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol

Cat. No.: B12886456
M. Wt: 195.23 g/mol
InChI Key: OHLKOVVDEAHYGA-MNOVXSKESA-N
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Description

((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a hydroxymethyl group and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: ((2R,5S)-5-(4-Fluorophenyl)pyrrolidin-2-yl)methanol acts as a β3 adrenergic receptor agonist. It binds to the β3 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in various physiological effects, such as relaxation of the bladder muscle .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

[(2R,5S)-5-(4-fluorophenyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-4,10-11,13-14H,5-7H2/t10-,11+/m1/s1

InChI Key

OHLKOVVDEAHYGA-MNOVXSKESA-N

Isomeric SMILES

C1C[C@H](N[C@H]1CO)C2=CC=C(C=C2)F

Canonical SMILES

C1CC(NC1CO)C2=CC=C(C=C2)F

Origin of Product

United States

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